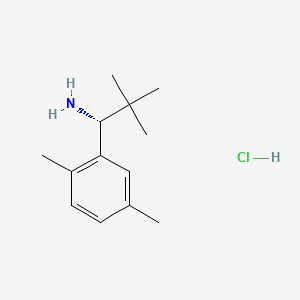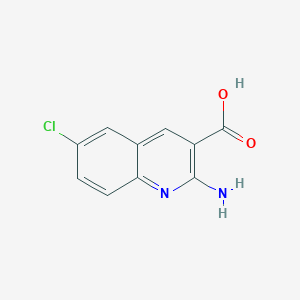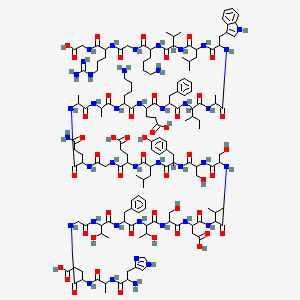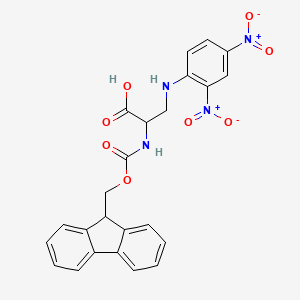
8-Chloro-6-fluoroquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-fluoroquinazolin-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-amino-5-chloro-3-fluorobenzonitrile with formamide under reflux conditions. The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid or a similar reagent to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chloro-6-fluoroquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions may involve the use of bases or acids to facilitate the substitution process.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinazoline derivatives with altered oxidation states .
Applications De Recherche Scientifique
Chemistry: In chemistry, 8-Chloro-6-fluoroquinazolin-4-amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It has been studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor. Its unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable compound for various industrial applications .
Mécanisme D'action
The mechanism of action of 8-Chloro-6-fluoroquinazolin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit the activity of enzymes such as kinases, which play a crucial role in cell signaling and proliferation.
Receptors: It can bind to specific receptors on the cell surface, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
6-Fluoroquinazolin-4-amine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
8-Chloroquinazolin-4-amine: Lacks the fluorine atom, which may alter its chemical properties and interactions with biological targets.
6-Chloro-8-fluoroquinazolin-4-amine: Similar structure but with different positioning of chlorine and fluorine atoms, leading to different reactivity and biological effects.
Uniqueness: 8-Chloro-6-fluoroquinazolin-4-amine is unique due to the presence of both chlorine and fluorine atoms in its structure. This combination of halogens can enhance its reactivity and allow for the design of molecules with specific properties. The compound’s unique structure also enables it to interact with a wide range of biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H5ClFN3 |
|---|---|
Poids moléculaire |
197.60 g/mol |
Nom IUPAC |
8-chloro-6-fluoroquinazolin-4-amine |
InChI |
InChI=1S/C8H5ClFN3/c9-6-2-4(10)1-5-7(6)12-3-13-8(5)11/h1-3H,(H2,11,12,13) |
Clé InChI |
ALMFSDISNXUEGX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=NC=N2)N)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoropyrido[2,3-b]pyrazine](/img/structure/B13654899.png)






![7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13654950.png)



![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzenaminato]](2-)]cobalt](/img/structure/B13654968.png)
![Racemic-(3R,6R)-2-Tert-Butyl 3-Ethyl 6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B13654972.png)

